molecular formula C6H12N2O4S B3072575 1-Sulfamoylpiperidine-3-carboxylic acid CAS No. 1016784-46-5

1-Sulfamoylpiperidine-3-carboxylic acid

Cat. No.: B3072575
CAS No.: 1016784-46-5
M. Wt: 208.24 g/mol
InChI Key: KBLUCECLFHXBOP-UHFFFAOYSA-N
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Description

1-Sulfamoylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C₆H₁₂N₂O₄S and a molecular weight of 208.24 g/mol It is characterized by the presence of a sulfamoyl group attached to a piperidine ring, which also bears a carboxylic acid group

Preparation Methods

The synthesis of 1-sulfamoylpiperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Sulfamoylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .

Scientific Research Applications

1-Sulfamoylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-sulfamoylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets within cells. The sulfamoyl group is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Sulfamoylpiperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-Sulfamoylpiperidine-4-carboxylic acid: This compound has a similar structure but with the carboxylic acid group attached to the fourth position of the piperidine ring instead of the third position.

    Sulfamoylpyrrolidine-3-carboxylic acid: This compound features a pyrrolidine ring instead of a piperidine ring, which can result in different chemical and biological properties.

Properties

IUPAC Name

1-sulfamoylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S/c7-13(11,12)8-3-1-2-5(4-8)6(9)10/h5H,1-4H2,(H,9,10)(H2,7,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLUCECLFHXBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016784-46-5
Record name 1-sulfamoylpiperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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